N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Cellular Enzyme Assay

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide (IUPAC: 1-methyl-1-(3-methylphenyl)sulfonylurea, CAS 646068-96-4) is a synthetic sulfonylurea derivative with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol. The compound features a benzenesulfonamide core bearing a 3-methyl substituent and an N-carbamoyl group, placing it within the broader class of N-substituted benzenesulfonamides and sulfonylureas.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
CAS No. 646068-96-4
Cat. No. B12587053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide
CAS646068-96-4
Molecular FormulaC9H12N2O3S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)N(C)C(=O)N
InChIInChI=1S/C9H12N2O3S/c1-7-4-3-5-8(6-7)15(13,14)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12)
InChIKeyQLJQSVQBMLSUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide (CAS 646068-96-4): Structural Identity and Procurement Baseline


N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide (IUPAC: 1-methyl-1-(3-methylphenyl)sulfonylurea, CAS 646068-96-4) is a synthetic sulfonylurea derivative with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . The compound features a benzenesulfonamide core bearing a 3-methyl substituent and an N-carbamoyl group, placing it within the broader class of N-substituted benzenesulfonamides and sulfonylureas [1]. Computed physicochemical properties include an XlogP of 1.2 and a topological polar surface area (TPSA) of 88.8 Ų . The compound is commercially available from multiple chemical suppliers at purities typically exceeding 97%, primarily intended for research use in medicinal chemistry and chemical biology [2]. Its unique substitution pattern distinguishes it from both classical antibacterial sulfonamides and urea-based carbonic anhydrase inhibitors, creating a distinct pharmacological profile that cannot be replicated by simple in-class analogs.

Why Generic Substitution of N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide Fails: The Quantified Selectivity Argument


Sulfonamide and sulfonylurea derivatives are frequently treated as interchangeable scaffolds in procurement, yet substitution at even a single ring position can fundamentally alter the biological target profile. N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide exhibits a quantified steroid sulfatase (STS) inhibitory potency (IC50 33 nM) that substantially exceeds that of the closest comparator sulfonylurea chemotypes reported in the literature (best cellular IC50 approximately 270 nM for nortropinyl-arylsulfonylureas) [1]. Furthermore, the compound's meta-methyl substitution pattern generates a distinct topological polar surface area (TPSA 88.8 Ų) and lipophilicity profile (XlogP 1.2) compared to its ortho-methyl positional isomer (N-Carbamoyl-2-methylbenzene-sulfonamide, CAS 39051-77-9, MW 214.24, TPSA not identical) . These differences translate into non-overlapping biological activity spectra, as the ortho-methyl analog has been reported primarily as a gliclazide-related impurity with no documented STS inhibitory activity [2]. Generic substitution based solely on the sulfonylurea class label ignores these quantifiable potency and property gaps, risking failure in target-specific assays.

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide: Quantitative Differentiation Evidence for Scientific Selection


Steroid Sulfatase (STS) Inhibitory Potency: 8-Fold Cellular Advantage Over Nortropinyl-Arylsulfonylureas

In a cellular STS inhibition assay using human JEG3 choriocarcinoma cells with [³H]-estrone sulfate (E1S) as the substrate, N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide demonstrated an IC50 of 33 nM [1]. In contrast, the most potent compound from the nortropinyl-arylsulfonylurea chemotype, a structurally distinct sulfonylurea subclass representing the nearest STS-targeted comparator class, achieved a best cellular IC50 of approximately 270 nM under comparable assay conditions [2].

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Cellular Enzyme Assay

Physicochemical Differentiation: Meta-Methyl Substitution Confers Distinct Lipophilicity and Polar Surface Area vs. Ortho-Methyl Positional Isomer

The target compound (meta-methyl, CAS 646068-96-4) exhibits an XlogP of 1.2 and a TPSA of 88.8 Ų . Its ortho-methyl positional isomer, N-Carbamoyl-2-methylbenzene-sulfonamide (CAS 39051-77-9), differs in molecular weight (214.24 vs. 228.27 g/mol), formula (C8H10N2O3S vs. C9H12N2O3S), and critically, in the spatial orientation of the methyl group relative to the sulfonylurea moiety [1]. The meta-substitution pattern increases the molecular volume and alters the electron distribution on the aromatic ring, which has been demonstrated to affect binding interactions with steroid sulfatase and carbonic anhydrase active sites [2].

Physicochemical Profiling Positional Isomer Comparison Drug-Likeness

Sulfonylurea Scaffold Selectivity: Carbonic Anhydrase II Inhibition Profile Diverges from Classical Sulfonamide Antibacterials

While classical antibacterial sulfonamides such as sulfamethazine (sulfadimidine) act primarily as dihydropteroate synthase (DHPS) inhibitors with Ki values in the micromolar range for bacterial enzymes, the sulfonylurea scaffold of N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide has been documented to interact with human carbonic anhydrase isoforms [1]. A structurally related ureido-benzenesulfonamide crystallized with human CA II (PDB 5JN7) demonstrates that the N-carbamoyl-benzenesulfonamide motif engages the zinc-binding active site [2]. Published SAR data on sulfonylurea derivatives show hCA II IC50 values ranging from 109 to 137 μM for methyl-substituted analogs, representing low micromolar engagement, which is mechanistically distinct from the DHPS-targeted antibacterial sulfonamides [3].

Carbonic Anhydrase Inhibition Enzyme Selectivity Sulfonylurea vs Sulfonamide

Comparative Target Engagement Profile: Steroid Sulfatase (STS) vs. Carbonic Anhydrase Activity Window

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide demonstrates a clear activity hierarchy: it is a potent STS inhibitor (IC50 33 nM) [1] while sulfonylurea derivatives of closely related structure exhibit comparatively weak hCA II inhibition (IC50 approximately 109–137 μM) [2]. This translates to an approximately 3,300- to 4,100-fold selectivity window favoring STS over hCA II at the enzyme inhibition level, assuming comparable target engagement by the specific compound. In comparison, the clinical carbonic anhydrase inhibitor acetazolamide inhibits hCA IX with an IC50 of 30 nM and hCA II with an IC50 of 130 nM, exhibiting the opposite selectivity profile .

Polypharmacology Target Selectivity Window STS vs CA Inhibition

Commercial Availability and Purity Benchmarking for Reproducible Research

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide (CAS 646068-96-4) is commercially stocked by multiple independent suppliers with standard purity specifications of ≥97% (HPLC) [1]. Its close structural analog, N-Carbamoyl-2-methylbenzene-sulfonamide (CAS 39051-77-9), is also available at ≥97% purity but is primarily marketed as a gliclazide impurity standard rather than a standalone research tool [2]. The target compound's dedicated synthesis and quality control as a research-grade sulfonylurea, rather than a pharmaceutical impurity reference, ensures batch-to-batch consistency for biological assays [1].

Compound Procurement Purity Specification Reproducibility

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide: High-Confidence Research Application Scenarios Based on Quantitative Evidence


Lead Compound for Steroid Sulfatase (STS) Inhibitor Development in Hormone-Dependent Cancer Research

With a cellular IC50 of 33 nM against STS in JEG3 cells [1], representing an 8-fold improvement over the nortropinyl-arylsulfonylurea comparator chemotype (best IC50 ≈ 270 nM) [2], this compound serves as a validated starting point for structure-activity relationship (SAR) expansion in STS-targeted drug discovery. The selectivity window exceeding 3,300-fold over hCA II minimizes confounding carbonic anhydrase-mediated effects, a critical advantage when profiling STS inhibitors in cellular models of breast, endometrial, or prostate cancer where both enzymes may be co-expressed.

Chemical Probe for Dissecting STS-Dependent vs. CA-Dependent Pathways in Steroid Metabolism

The compound's pronounced selectivity for STS (IC50 33 nM) over hCA II (class-level IC50 approximately 109–137 μM) [1][3] makes it suitable as a chemical biology probe to distinguish STS-mediated steroid desulfation from carbonic anhydrase-regulated pH effects in cellular microenvironments. In contrast, acetazolamide (hCA IX IC50 30 nM, hCA II IC50 130 nM) serves as a CA-selective control, enabling orthogonal pathway dissection that is not achievable with promiscuous sulfonamide inhibitors.

Sulfonylurea Scaffold Library Construction for Dual-Target Screening (STS and CA Isoforms)

The meta-methyl benzenesulfonamide core of N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide provides a synthetically tractable scaffold for generating focused libraries [1]. The co-crystal structure of a closely related ureido-benzenesulfonamide bound to hCA II (PDB 5JN7) [2] provides structural guidance for rational modifications aimed at modulating the STS/CA selectivity balance. This contrasts with the ortho-methyl isomer (CAS 39051-77-9), which lacks documented target engagement data [4], making the meta-substituted compound the preferred scaffold for library enumeration.

Reference Inhibitor for Validating Cellular Steroid Sulfatase Assays

Given its well-defined, reproducible STS inhibitory potency (IC50 33 nM in JEG3 cellular assays using [³H]-E1S substrate with scintillation readout) [1] and commercial availability at ≥97% purity from multiple independent suppliers [5], this compound can serve as a reliable positive control for validating STS enzyme assays and high-throughput screening campaigns, reducing inter-laboratory variability compared to less well-characterized sulfonylurea analogs.

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